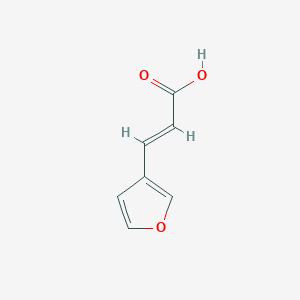
Acide 3-(3-furyl)acrylique
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives of 3-(3-Furyl)acrylic acid involves various chemical reactions. For instance, 3-(Furyl)-3-(diethoxyphosphoryl)acrylates can be synthesized by reacting 2- and 3-furoyl phosphonates with ethoxycarbonylmethylenetriphenylphosphorane. This reaction results in compounds where diethoxyphosphoryl and ester groups are in trans-position to the double bond, irrespective of the furan fragment's structure (Pevzner, 2016). Additionally, synthesis methods for furan compounds have been explored, yielding various derivatives, including those with nitro, bromo, and acrylate groups, showcasing the versatility of 3-(3-Furyl)acrylic acid derivatives in organic synthesis (Hirao, Kato, & Kozakura, 1973).
Molecular Structure Analysis
The molecular structure of 3-(3-Furyl)acrylic acid derivatives is critical in determining their chemical reactivity and physical properties. For example, the steric configurations of various derivatives have been studied to understand their synthesis pathways and potential applications (Kato, Kuboyama, & Hirao, 1972). These studies often involve advanced analytical techniques such as NMR and IR spectroscopy to elucidate the compounds' structures.
Chemical Reactions and Properties
3-(3-Furyl)acrylic acid and its derivatives undergo various chemical reactions, contributing to their wide range of applications. For instance, the reaction of 3-(2-Furyl) acrylic acid with lithium di-isopropylamide at low temperatures produces lithium 3-(5-lithio-2-furyl)acrylate, a key intermediate in synthesizing broad bean metabolites wyerone and dihydro-wyerone (Knight & Nott, 1982). Additionally, the reaction of 2-methylfuran with methyl acrylate in the presence of Pd(OAc)2 showcases the compound's ability to participate in unusual aromatic substitution reactions, leading to unique products (Maruyama, Fujiwara, & Taniguchi, 1981).
Applications De Recherche Scientifique
Unités de construction chimique durables
L'acide 3-(3-furyl)acrylique et ses nouveaux dérivés substitués ont des applications potentielles en tant qu'unités de construction chimique durables . Ces composés sont synthétisés à partir de 5-substitués-2-furfuraldéhydes dérivés de glucides et d'acide malonique en utilisant divers organocatalyseurs . Ce processus de synthèse renouvelable est une étape prometteuse vers une bioéconomie durable .
Intermédiaire en recherche chimique
L'this compound est utilisé comme intermédiaire en recherche chimique . Il joue un rôle crucial dans la synthèse de divers composés chimiques et peut être utilisé pour étudier différentes réactions chimiques .
Intermédiaire en produits pharmaceutiques
En plus de son rôle en recherche chimique, l'this compound est également utilisé comme intermédiaire dans l'industrie pharmaceutique <a aria-label="3: " data-citationid="940527c1-4745-bd83-393a-a8bee68df02a-28" h="ID=SERP,5015.1" href="https://www.fishersci.it/shop/products/3-3-furyl-acrylic-acid-9
Safety and Hazards
3-(3-Furyl)acrylic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Orientations Futures
Mécanisme D'action
Target of Action
3-(3-Furyl)acrylic acid is a reactant used in the preparation of heteroaryl-substituted bis-trifluoromethyl carbinols and trifluoroacetophenone derivatives . These derivatives are known to inhibit malonyl-CoA decarboxylase (MCD), a key enzyme involved in fatty acid metabolism . The compound’s primary target, therefore, is MCD.
Mode of Action
It is known that its derivatives interact with mcd, potentially altering the enzyme’s activity . This interaction could lead to changes in fatty acid metabolism, affecting energy production within cells.
Biochemical Pathways
The primary biochemical pathway affected by 3-(3-Furyl)acrylic acid is likely the fatty acid metabolism pathway, given its interaction with MCD . Changes in this pathway could have downstream effects on energy production and storage within cells, potentially influencing cellular function and health.
Pharmacokinetics
It is sparingly soluble in water , which could impact its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The molecular and cellular effects of 3-(3-Furyl)acrylic acid’s action would likely be related to changes in fatty acid metabolism due to its interaction with MCD . This could potentially influence energy production and storage within cells, affecting cellular function and health.
Action Environment
Environmental factors could potentially influence the action, efficacy, and stability of 3-(3-Furyl)acrylic acid. For example, the compound’s solubility could be affected by the pH of its environment . Additionally, the compound’s stability could be influenced by temperature and exposure to light or oxygen
Propriétés
IUPAC Name |
(E)-3-(furan-3-yl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3/c8-7(9)2-1-6-3-4-10-5-6/h1-5H,(H,8,9)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHAPZUDWRRBZHZ-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC=C1/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80901228 | |
| Record name | (2E)-3-(3-Furanyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80901228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
81311-95-7 | |
| Record name | (2E)-3-(3-Furanyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80901228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2E)-3-(furan-3-yl)prop-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



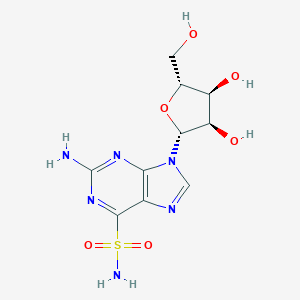
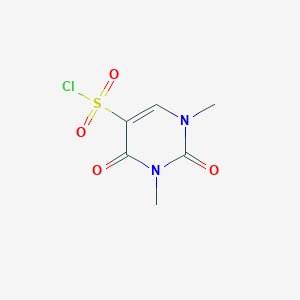
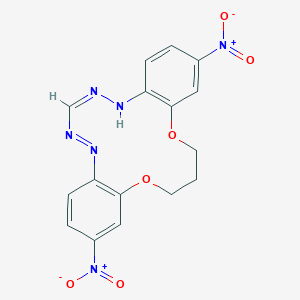
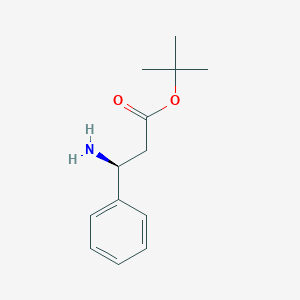


![2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B53878.png)
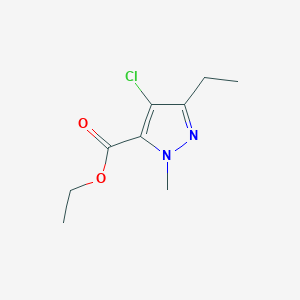
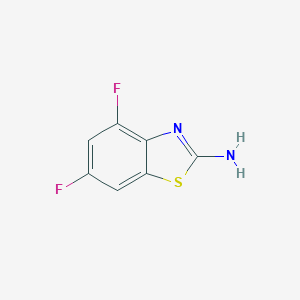

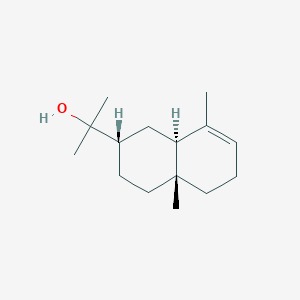
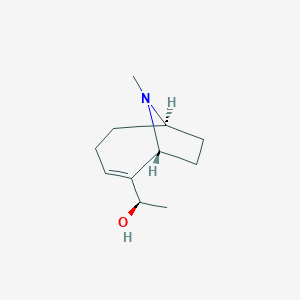
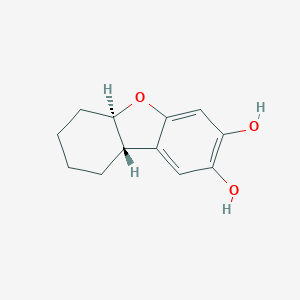
![(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-3-methyl-2-[[2-(methylamino)acetyl]amino]butanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid](/img/structure/B53893.png)